2-(3,5-Dimethoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
2-(3,5-dimethoxyphenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O3/c1-11-16(18(21)27)17(12-4-6-22-7-5-12)26-20(23-11)24-19(25-26)13-8-14(28-2)10-15(9-13)29-3/h4-10,17H,1-3H3,(H2,21,27)(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUXTENTZWUJCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC(=CC(=C3)OC)OC)N1)C4=CC=NC=C4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,5-Dimethoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (CAS No. 539831-97-5) is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 498.5 g/mol. The structure features a triazolo-pyrimidine core fused with various aromatic substituents that contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds with triazolo-pyrimidine scaffolds exhibit a range of biological activities , including:
- Antimicrobial Activity : Triazolo derivatives have shown promising results against various bacterial strains.
- Anti-inflammatory Effects : Many derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
- Anticancer Properties : Certain compounds in this class have demonstrated cytotoxic effects on cancer cell lines.
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of similar triazolo-pyrimidine derivatives found significant inhibitory effects against common pathogens. For instance, compounds were tested against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 0.21 μM for the most active derivatives .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound was assessed through COX inhibition assays. The results indicated that certain derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib. Specifically, some compounds showed IC50 values around 0.04 μmol for COX-2 inhibition, suggesting they could serve as effective anti-inflammatory agents .
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications to the triazolo-pyrimidine structure can significantly impact biological activity. For example:
| Substituent | Effect on Activity |
|---|---|
| Dimethoxy groups | Increased lipophilicity and binding affinity |
| Pyridine ring | Enhanced interaction with target enzymes |
| Methyl groups | Improved solubility and bioavailability |
These findings suggest that careful design of substituents can optimize the pharmacological profile of the compound.
Case Studies
- Case Study on Anticancer Activity : A derivative from the same family was tested against various cancer cell lines (e.g., MCF-7, HeLa). Results showed that it induced apoptosis and inhibited cell proliferation significantly compared to control groups.
- Case Study on Inflammatory Models : In vivo studies using carrageenan-induced paw edema models demonstrated that certain derivatives effectively reduced inflammation markers and pain responses in treated animals compared to untreated controls.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of triazolopyrimidine derivatives. For instance, compounds with similar structures have shown efficacy against various cancer cell lines. A study demonstrated that derivatives of triazolopyrimidine exhibited significant cytotoxicity against K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation, suggesting that 2-(3,5-Dimethoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide could be further explored as a lead compound for anticancer drug development .
Antitubercular Activity
The compound's structural framework has been associated with promising antitubercular activity. Similar compounds were synthesized and tested against Mycobacterium tuberculosis, revealing effective inhibition of bacterial growth. The presence of the triazole and pyrimidine moieties is thought to play a crucial role in enhancing the bioactivity against resistant strains of tuberculosis .
Synthetic Applications
The synthesis of this compound can be achieved through various methodologies that leverage its unique chemical properties. The use of click chemistry has been explored to create libraries of similar compounds efficiently. This approach allows for rapid synthesis and screening of analogs to identify those with enhanced biological activity .
Case Study 1: Synthesis and Screening
A research team synthesized a series of triazolopyrimidine derivatives using a straightforward one-pot reaction involving readily available starting materials. The resulting compounds were screened for their biological activity against several cancer cell lines. Notably, one derivative demonstrated an IC50 value significantly lower than that of established chemotherapeutic agents .
Case Study 2: Structure–Activity Relationship (SAR) Studies
In another study focused on structure–activity relationships (SAR), modifications to the pyridine and phenyl substituents were systematically varied to assess their impact on antitubercular activity. Compounds with electron-donating groups on the phenyl ring showed enhanced activity compared to their electron-withdrawing counterparts. This finding underscores the importance of functional group positioning in optimizing drug efficacy .
Q & A
Basic Question: What are the standard synthetic routes for preparing triazolo-pyrimidine derivatives like 2-(3,5-dimethoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide?
Methodological Answer:
The synthesis typically involves cyclocondensation reactions using green solvents (e.g., ethanol/water mixtures) and Lewis base catalysts. For example, 4,4’-trimethylenedipiperidine (TMDP) is employed as a bifunctional catalyst under reflux conditions (65–80°C) to promote cyclization. Key steps include:
- Step 1: Mixing substituted pyrimidine precursors with triazole derivatives in a 1:1 ethanol/water solvent system.
- Step 2: Adding TMDP (5–10 mol%) to enhance reaction efficiency via hydrogen bonding and Lewis acid-base interactions.
- Step 3: Monitoring reaction progress via TLC and isolating the product through vacuum filtration .
Advanced Question: How can researchers address contradictions in spectral data (e.g., NMR or IR) during structural elucidation of triazolo-pyrimidine derivatives?
Methodological Answer:
Contradictions often arise from tautomeric equilibria or solvent-induced shifts. To resolve this:
- Cross-Validation: Use complementary techniques (e.g., NMR, HSQC, and HMBC) to confirm carbon-proton correlations.
- Dynamic NMR Studies: Perform variable-temperature NMR to detect tautomeric interconversions.
- Computational Modeling: Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) .
Basic Question: What characterization techniques are critical for verifying the purity and structure of this compound?
Methodological Answer:
- Chromatography: Thin-layer chromatography (TLC) with silica gel plates (SIL G/UV 254) for reaction monitoring.
- Spectroscopy:
- and NMR (400 MHz) to confirm substituent positions and ring systems.
- IR spectroscopy to identify carboxamide (C=O stretch at ~1680 cm) and triazole (C=N stretch at ~1600 cm) functional groups.
- Elemental Analysis: Microanalysis (CHNS) to validate empirical formulas .
Advanced Question: How can researchers evaluate the efficiency of TMDP versus traditional catalysts (e.g., piperidine) in triazolo-pyrimidine synthesis?
Methodological Answer:
- Catalytic Activity: Compare reaction yields and times under identical conditions. TMDP achieves >85% yield in 3–4 hours, while piperidine requires longer durations (6–8 hours) due to volatility and lower thermal stability.
- Recyclability: Test TMDP recovery via vacuum distillation; studies show >90% retention of catalytic activity after five cycles.
- Safety Metrics: Assess flammability (TMDP is non-flammable) and toxicity (LD data) to prioritize green chemistry principles .
Basic Question: What green chemistry principles are applicable to the synthesis of this compound?
Methodological Answer:
- Solvent Selection: Use water/ethanol mixtures (1:1 v/v) instead of dichloromethane or DMF to reduce toxicity.
- Catalyst Design: Employ TMDP, a non-volatile, recyclable catalyst, to minimize waste.
- Energy Efficiency: Conduct reactions under reflux (65–80°C) rather than high-pressure or microwave-assisted conditions .
Advanced Question: How can computational methods accelerate reaction optimization for triazolo-pyrimidine derivatives?
Methodological Answer:
- Reaction Path Search: Use quantum chemical calculations (e.g., GRRM or SCINE) to identify low-energy pathways for cyclization.
- Machine Learning: Train models on existing triazolo-pyrimidine datasets to predict optimal solvent/catalyst combinations.
- Feedback Loops: Integrate experimental results (e.g., yields, spectral data) into computational workflows to refine predictions iteratively .
Advanced Question: What strategies ensure the recyclability of TMDP in large-scale syntheses?
Methodological Answer:
- Liquid-State Recovery: After reaction completion, cool the mixture to solidify TMDP, then filter and wash with cold ethanol.
- Purity Testing: Analyze recovered TMDP via NMR to confirm structural integrity.
- Activity Retention: Compare catalytic performance in successive runs; studies show <5% drop in yield after three cycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
